molecular formula C7H11BF3KO B13470616 Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate

Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate

Katalognummer: B13470616
Molekulargewicht: 218.07 g/mol
InChI-Schlüssel: URHQBQXUZLJHAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate is a chemical compound with the molecular formula C7H11BF3KO. It is a boron-containing compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate typically involves the reaction of 3-oxabicyclo[5.1.0]octane with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate is unique due to its specific bicyclic structure and its high reactivity in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .

Eigenschaften

Molekularformel

C7H11BF3KO

Molekulargewicht

218.07 g/mol

IUPAC-Name

potassium;trifluoro(3-oxabicyclo[5.1.0]octan-1-yl)boranuide

InChI

InChI=1S/C7H11BF3O.K/c9-8(10,11)7-4-6(7)2-1-3-12-5-7;/h6H,1-5H2;/q-1;+1

InChI-Schlüssel

URHQBQXUZLJHAE-UHFFFAOYSA-N

Kanonische SMILES

[B-](C12CC1CCCOC2)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.